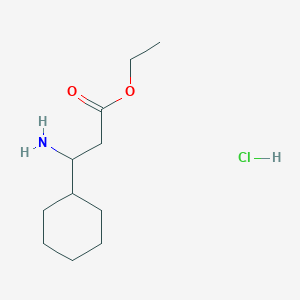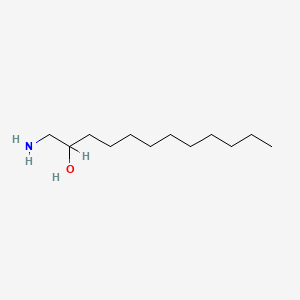
2-Chloro-4-(trichloromethyl)-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trichloromethyl)-nitrobenzene: is an organic compound with the molecular formula C7H3Cl4NO2 It is a chlorinated nitrobenzene derivative, characterized by the presence of a nitro group (-NO2) and a trichloromethyl group (-CCl3) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trichloromethyl)-nitrobenzene typically involves the nitration of 2-Chloro-4-(trichloromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C7H3Cl4+HNO3→C7H3Cl4NO2+H2O
The reaction is exothermic, and the temperature must be carefully controlled to avoid side reactions and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(trichloromethyl)-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl groups (-OH) or alkoxy groups (-OR), under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for hydroxyl substitution, or alcohols in the presence of a base for alkoxy substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 2-Chloro-4-(trichloromethyl)aniline.
Substitution: 2-Hydroxy-4-(trichloromethyl)-nitrobenzene or 2-Alkoxy-4-(trichloromethyl)-nitrobenzene.
Oxidation: Corresponding quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trichloromethyl)-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trichloromethyl)-nitrobenzene involves its interaction with biological molecules and cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
2-Chloro-4-nitrophenol: Similar structure but lacks the trichloromethyl group.
2-Chloro-5-nitrophenol: Similar structure with the nitro group in a different position.
4-Chloro-2-nitrophenol: Similar structure with the chlorine and nitro groups in different positions.
2,6-Dichloro-4-nitrophenol: Contains two chlorine atoms and a nitro group.
Uniqueness: 2-Chloro-4-(trichloromethyl)-nitrobenzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated nitrobenzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-chloro-1-nitro-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAACIXPWQMXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
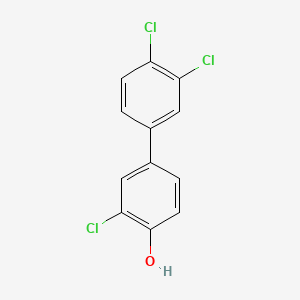
![acetamide, n-[4-[(difluoromethyl)thio]phenyl]-](/img/structure/B6320117.png)
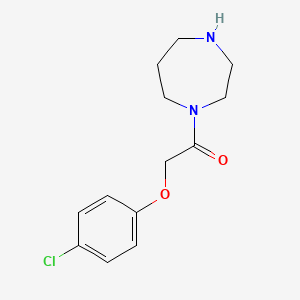


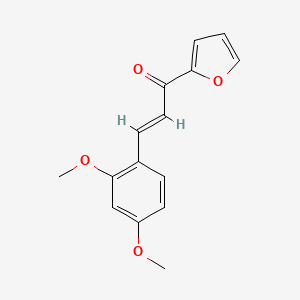

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)
